molecular formula C11H13N3S B11886557 5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine

5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11886557
M. Wt: 219.31 g/mol
InChI Key: JQRFVCRRAWTMHH-UHFFFAOYSA-N
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Description

5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 5-chloro-1-methyl-1H-pyrazol-4-amine with benzylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogens in the pyrazole ring can participate in reduction reactions.

    Substitution: The benzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole ring and benzylthio group. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzylthio)-1H-tetrazole: Similar in structure but contains a tetrazole ring instead of a pyrazole ring.

    2-Benzylthio-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Contains a triazole ring fused with a pyrimidine ring.

Uniqueness

5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its benzylthio group provides additional reactivity and potential for further functionalization.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

5-benzylsulfanyl-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H13N3S/c1-14-11(10(12)7-13-14)15-8-9-5-3-2-4-6-9/h2-7H,8,12H2,1H3

InChI Key

JQRFVCRRAWTMHH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)SCC2=CC=CC=C2

Origin of Product

United States

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